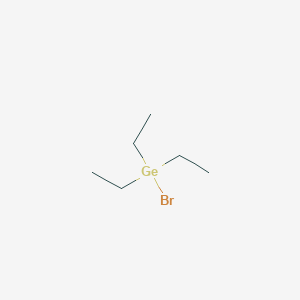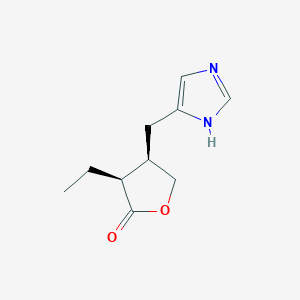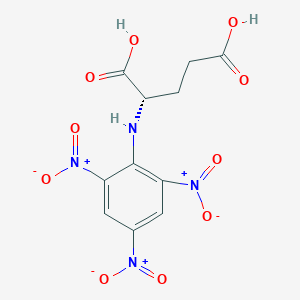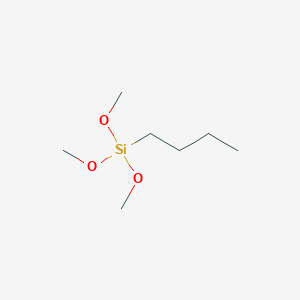
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one, also known as WIN 34B, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are known to have anxiolytic, sedative, and hypnotic effects.
Mechanism Of Action
The exact mechanism of action of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. By binding to the GABA receptor, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one can enhance the inhibitory effects of GABA, leading to anxiolytic and sedative effects.
Biochemical And Physiological Effects
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce anxiety-related behaviors in animal models of anxiety. It has also been shown to have sedative effects and can induce sleep in animal models. Additionally, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been shown to have muscle relaxant effects in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one in lab experiments is its well-established anxiolytic and sedative effects. This makes it a useful compound for studying the mechanisms of anxiety and sleep. However, one limitation of using this compound is its potential for side effects, such as muscle relaxation and sedation, which may confound the results of experiments.
Future Directions
There are several future directions for research on 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one. One area of research is the development of more selective compounds that target specific subtypes of the GABA receptor. This could lead to compounds with fewer side effects and a more specific mechanism of action. Another area of research is the use of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one in combination with other compounds for the treatment of anxiety and sleep disorders. Finally, there is a need for further research on the long-term effects of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one on the brain and body.
Synthesis Methods
The synthesis of 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with 1,2-diaminocyclohexane to form the intermediate compound 1,2-diamino-6-nitro-7,8-dihydro-5H-isoquinoline. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one.
Scientific Research Applications
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an anxiolytic and sedative agent. Studies have shown that this compound has anxiolytic effects in animal models of anxiety and can reduce anxiety-related behaviors.
properties
CAS RN |
17617-18-4 |
|---|---|
Product Name |
2-Nitro-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepin-6-one |
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H15N3O3/c21-16-10-19-8-7-11-3-1-2-4-13(11)17(19)14-9-12(20(22)23)5-6-15(14)18-16/h1-6,9,17H,7-8,10H2,(H,18,21) |
InChI Key |
IDEHZZWNGUGGAP-UHFFFAOYSA-N |
SMILES |
C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-] |
synonyms |
5,9,10,14b-Tetrahydro-2-nitroisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)








![1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate](/img/structure/B94868.png)


![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)